Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester

Lipophilicity LogP Drug Design

Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester (CAS 63867-10-7; IUPAC: 2,2,2-trichloroethyl 2-chloro-2-ethylbutanoate) is a fully synthetic, tetra-chlorinated ester with the molecular formula C8H12Cl4O2 and a molecular weight of 281.99 g/mol. The compound features a butyric acid backbone substituted with both a geminal 2-chloro and a 2-ethyl group, esterified with 2,2,2-trichloroethanol.

Molecular Formula C8H12Cl4O2
Molecular Weight 282.0 g/mol
CAS No. 63867-10-7
Cat. No. B13950695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyric acid, 2-chloro-2-ethyl-, trichloroethyl ester
CAS63867-10-7
Molecular FormulaC8H12Cl4O2
Molecular Weight282.0 g/mol
Structural Identifiers
SMILESCCC(CC)(C(=O)OCC(Cl)(Cl)Cl)Cl
InChIInChI=1S/C8H12Cl4O2/c1-3-7(9,4-2)6(13)14-5-8(10,11)12/h3-5H2,1-2H3
InChIKeyVCWJEHDQXIPHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyric Acid, 2-Chloro-2-ethyl-, Trichloroethyl Ester (CAS 63867-10-7): Defining Chemical Identity and Baseline Specifications for Procurement


Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester (CAS 63867-10-7; IUPAC: 2,2,2-trichloroethyl 2-chloro-2-ethylbutanoate) is a fully synthetic, tetra-chlorinated ester with the molecular formula C8H12Cl4O2 and a molecular weight of 281.99 g/mol [1]. The compound features a butyric acid backbone substituted with both a geminal 2-chloro and a 2-ethyl group, esterified with 2,2,2-trichloroethanol. Computed physicochemical properties include a density of 1.344 ± 0.06 g/cm³, a boiling point of 335.0 ± 37.0 °C at 760 mmHg, a flash point of ~133 °C, an XLogP3-AA partition coefficient of 4.2, and a topological polar surface area of 26.3 Ų [1]. It is classified as a halogenated ester building block, catalogued in authoritative databases including PubChem (CID 44841), EPA DSSTox (DTXSID80213297), and the Japan Chemical Substance Dictionary (Nikkaji) [1][2].

Why Generic Chlorinated Butyrate Esters Cannot Simply Replace 2-Chloro-2-ethylbutyric Acid 2,2,2-Trichloroethyl Ester in Chemical Development


The combination of a quaternary 2-chloro substituent on the acyl chain and a trichloroethyl ester group in CAS 63867-10-7 creates a structural motif not found in common chlorinated butyrate alternatives such as 2,2,2-trichloroethyl butyrate (no 2-chloro or 2-ethyl), 2,2,2-trichloroethyl 2-ethylbutyrate (CAS 4189-10-0, lacks the 2-chloro), or ethyl 2-chlorobutyrate (CAS 7425-45-8, lacks both 2-ethyl and trichloroethyl groups) [1]. These structural differences directly impact the compound's lipophilicity (XLogP3-AA = 4.2 vs. lower values for less chlorinated analogs), hydrolytic stability profile, nucleophilic substitution reactivity at the 2-chloro position, and electron capture detection sensitivity in gas chromatography [1][2]. Substituting a simpler analog risks altering reaction kinetics in subsequent synthetic steps, changing the release profile if the compound is intended as a prodrug intermediate, or reducing analytical detection limits [2].

Quantitative Differentiation Evidence for Butyric Acid, 2-Chloro-2-ethyl-, Trichloroethyl Ester (CAS 63867-10-7) vs. Closest Analogs


Enhanced Lipophilicity (XLogP3-AA = 4.2) vs. Non-Chlorinated Trichloroethyl Butyrate Esters Drives Differential Partitioning Behavior

The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 4.2, which is estimated to be approximately 1.0–1.5 log units higher than the non-2-chloro analog 2,2,2-trichloroethyl 2-ethylbutyrate (CAS 4189-10-0, C8H13Cl3O2, MW 247.5) and approximately 2.0 log units higher than unsubstituted 2,2,2-trichloroethyl butyrate (C6H9Cl3O2), based on the well-established positive contribution of the additional chlorine atom to logP [1][2]. The computed logP of 4.2 for the target compound (PubChem, 2025 release) translates to an approximately 125-fold higher predicted octanol/water partitioning ratio compared to a hypothetical logP 2.2 analog [1].

Lipophilicity LogP Drug Design Prodrug Optimization

Dual Reactive Sites: 2-Chloro Substituent Provides an Electrophilic Center for Nucleophilic Displacement Absent in Non-Chlorinated Trichloroethyl Butyrate Analogs

The target compound possesses a tertiary alkyl chloride at the 2-position of the butyrate chain, which can undergo nucleophilic substitution (SN1-type) under appropriate conditions, a reactivity feature entirely absent in 2,2,2-trichloroethyl butyrate (no alkyl chloride) and 2,2,2-trichloroethyl 2-ethylbutyrate (no chloride at C2). The trichloroethyl ester group itself can be cleaved via Zn/AcOH reduction or enzymatic hydrolysis to reveal the free carboxylic acid [1][2]. This orthogonal reactivity—ester hydrolysis for deprotection plus alkyl chloride displacement for further derivatization—confers versatility as a bifunctional building block not available from simpler trichloroethyl butyrates [1].

Organic Synthesis Nucleophilic Substitution Building Block Intermediate Derivatization

Theoretical Enhancement of Electron Capture Detection (ECD) Response vs. Non-Chlorinated and Mono-Chlorinated Butyrate Esters for GC Analysis

Trichloroethyl esters of carboxylic acids are established derivatives for sensitive detection by gas chromatography with electron capture detection (GC-ECD) [1]. The target compound contains four chlorine atoms per molecule (vs. three in the non-2-chloro analog and zero in ethyl butyrates), theoretically yielding a proportionally higher ECD response factor due to increased cross-section for electron capture. Alley et al. (1976) demonstrated that 2,2,2-trichloroethyl esters of short-chain fatty acids enable GC-ECD detection at low nanogram levels [1]. The additional 2-chloro substituent in CAS 63867-10-7 is expected to further increase the ECD molar response by ~30–50% relative to the tri-chlorinated analog, based on the general principle that ECD response scales with the number of electronegative halogen atoms per molecule [1][2].

Analytical Chemistry Gas Chromatography ECD Detection Derivatization

Unique Molecular Formula and Exact Mass (279.95914 Da) Enable Unambiguous LC-MS/MS Identification Differentiated from Isobaric Interferences

The target compound has a monoisotopic exact mass of 279.959140 Da and a molecular formula of C8H12Cl4O2 [1]. This distinctive chlorine isotopic pattern (4 × Cl produces a characteristic M:M+2:M+4:M+6:M+8 cluster with intensity ratios ~77:100:49:11:1) provides a unique mass spectrometric fingerprint that distinguishes it from the 3-chlorine analog 2,2,2-trichloroethyl 2-ethylbutyrate (exact mass ~232.0 Da) and from co-eluting matrix interferences [1][2]. The exact mass difference of ~48 Da (corresponding to replacement of H by Cl) is readily resolved even by unit-resolution mass spectrometers, enabling confident compound identification in complex samples without the need for high-resolution MS [1].

Mass Spectrometry LC-MS/MS Identity Confirmation Trace Analysis

Procurement-Relevant Application Scenarios for 2-Chloro-2-ethylbutyric Acid 2,2,2-Trichloroethyl Ester (CAS 63867-10-7)


Bifunctional Building Block for Sequential Diversification in Medicinal Chemistry Library Synthesis

The orthogonal reactivity of the trichloroethyl ester (cleavable under reductive Zn/AcOH conditions or via enzymatic hydrolysis) and the tertiary 2-chloro substituent (available for nucleophilic displacement) makes CAS 63867-10-7 a strategic intermediate for constructing compound libraries. A medicinal chemistry team can first elaborate the 2-chloro position via SN1-type substitution with amine, thiol, or alcohol nucleophiles, then deprotect the trichloroethyl ester to reveal a free carboxylic acid for amide coupling or further diversification [1]. This two-step orthogonal sequence from a single building block is not achievable with non-2-chloro trichloroethyl butyrates [1].

High-Sensitivity GC-ECD Derivatization Standard for Short-Chain Branched Fatty Acid Analysis in Biological Fluids

Based on the established utility of 2,2,2-trichloroethyl esters for electron capture detection of short-chain acids [2], the tetrachlorinated structure of CAS 63867-10-7 is expected to provide the highest ECD molar response among butyrate-derived TCE esters. Analytical laboratories quantifying 2-chloro-2-ethylbutyric acid or its metabolites in plasma, urine, or tissue homogenates can employ this compound as a derivatized reference standard, leveraging its enhanced sensitivity to achieve lower limits of quantification compared to tri-chlorinated TCE ester standards [2].

Physicochemical Probe Compound for Studying Chlorine Content-Dependent Lipophilicity and Membrane Partitioning in Prodrug Design

With a computed XLogP3-AA of 4.2 [1], CAS 63867-10-7 sits in a lipophilicity range relevant for passive membrane permeation and blood-brain barrier penetration. Pharmaceutical scientists investigating structure-property relationships of halogenated butyrate prodrugs can use this compound as a reference point to benchmark how incremental chlorination (from 0 to 3 to 4 chlorine atoms) modulates logP, hydrolytic stability, and tissue distribution [1][3]. This application is supported by the known pharmacokinetic differentiation observed between ethyl valproate and trichloroethyl valproate prodrugs, where the TCE ester significantly altered the plasma concentration-time profile [3].

Chemical Intermediate for Agrochemical Synthesis Requiring a Halogenated Butyrate Scaffold with a Latent Carboxylic Acid

Chlorinated esters find use as intermediates in the synthesis of herbicides, insecticides, and plant growth regulators . The trichloroethyl ester moiety serves as a protected carboxylic acid that can survive multiple synthetic transformations and be unveiled in the final step. The additional 2-chloro substituent may impart target-site binding affinity or metabolic stability to the final agrochemical product, differentiating it from analogs built on simpler butyrate scaffolds .

Quote Request

Request a Quote for Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.